molecular formula C17H23ClN2O3 B2660966 5-Chloro-2-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide CAS No. 2380141-59-1

5-Chloro-2-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide

Cat. No. B2660966
CAS RN: 2380141-59-1
M. Wt: 338.83
InChI Key: XOBRRGLQEUGQMK-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide , also known by its linear formula ClC6H3(OCH3)CONHCH2C6H4SO2NH2 , serves as an organic building block. It has been reported as an intermediate in the synthesis of glyburide . This compound exhibits interesting structural features, combining a chlorinated benzene ring, a methoxy group, and a morpholine moiety.


Synthesis Analysis

The synthesis of 5-Chloro-2-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has been documented. Researchers have developed methods to access this compound, likely involving sequential reactions to introduce the chloro and methoxy substituents, followed by the formation of the amide bond with the morpholine-containing fragment .


Molecular Structure Analysis

The molecular formula of this compound is C16H17ClN2O4S , with a molecular weight of 368.84 g/mol . Its structure comprises a chlorinated phenyl ring, a methoxy group, and a morpholine ring connected via an amide linkage. The morpholine substituent contributes to its unique properties .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 209-214°C .

properties

IUPAC Name

5-chloro-2-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-22-15-4-3-13(18)11-14(15)16(21)19-12-17(5-2-6-17)20-7-9-23-10-8-20/h3-4,11H,2,5-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBRRGLQEUGQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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